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Spiro[5.6]dodecan-7-one

Cat. No.: B1331467
CAS No.: 4728-90-9
M. Wt: 180.29 g/mol
InChI Key: KCDWPGLRMHNEPK-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Modern Organic Synthesis

Spirocyclic systems, defined by two rings sharing a single atom, are of paramount importance in modern organic synthesis. lookchem.com Their inherent rigidity and three-dimensional nature allow for precise spatial arrangement of functional groups, a crucial aspect in the design of bioactive molecules and advanced materials. lookchem.com This unique architecture can lead to enhanced binding affinity with biological targets and improved physicochemical properties compared to their non-spirocyclic counterparts. researchgate.net Consequently, spirocycles are prevalent in a wide array of natural products and have been incorporated into numerous approved drugs and drug candidates. researchgate.netnih.gov The construction of these sterically demanding frameworks, however, presents a considerable challenge to synthetic chemists, driving the development of novel and innovative synthetic methodologies. nih.gov

Historical Context and Evolution of Spiro[5.6]dodecan-7-one Research

Early investigations into this compound and its derivatives date back to the mid-20th century. A notable early study in 1961 detailed the synthesis and dehydration of 7-hydroxyspiro[5.6]dodecane, the corresponding alcohol of the ketone. acs.org This work highlighted the neopentyl-like nature of the system and the influence of ring size on rearrangement reactions. acs.org Shortly after, in 1962, the Beckmann rearrangement of this compound oxime was reported, showcasing the compound's utility in exploring reaction mechanisms within alicyclic systems. researchgate.netacs.org Later, in 1969, research demonstrated the formation of a related dione, spiro[5.6]dodecane-7,12-dione, from the acid-catalyzed reaction of 2-cyclohexylidenecyclohexanone (B92620) oxide, further expanding the synthetic routes to this spirocyclic core. oup.com These foundational studies laid the groundwork for subsequent research into the synthesis, reactivity, and potential applications of this unique spiro ketone.

Overview of Academic Research Areas for this compound

Academic research involving this compound and its derivatives spans several key areas:

Synthetic Building Block: The compound serves as a versatile starting material for the synthesis of more complex molecules. For instance, its derivatives, such as 8-azathis compound, are valuable intermediates in the synthesis of natural product analogues and novel scaffolds for drug discovery. researchgate.netmdpi.compreprints.org The Wolff-Kishner-Huang reduction of this compound has been employed in the synthesis of spirocycloalkanes for potential use as high-density fuels. rsc.org

Reaction Mechanism Studies: The unique structural constraints of the spiro[5.6]dodecane framework make it an excellent model system for studying the intricacies of various chemical transformations. The aforementioned Beckmann rearrangement and dehydration reactions are prime examples where this compound has provided valuable mechanistic insights. acs.orgresearchgate.net

Medicinal Chemistry: While research into the direct biological activity of this compound is limited, its derivatives are of significant interest in medicinal chemistry. Spirocyclic scaffolds, in general, are sought after for their ability to introduce three-dimensionality into drug candidates, potentially leading to improved efficacy and pharmacokinetic properties. researchgate.netpreprints.org Research on related spiro[5.6]dodecane systems, such as diazaspiro derivatives, is being actively pursued for applications in areas like cancer treatment. nih.govmdpi.comontosight.ai

Materials Science: The rigid and well-defined structure of the spiro[5.6]dodecane core suggests potential applications in materials science, where such properties are highly desirable. ontosight.ai

Structural Features of this compound Relevant to Research Endeavors

The chemical behavior and research applications of this compound are intrinsically linked to its distinct structural features:

Spiro Center: The quaternary spiro carbon atom, where the six- and seven-membered rings are joined, is a defining feature. This spiro junction imparts significant conformational rigidity to the molecule. ontosight.ai The stereochemistry at this center is a critical aspect in the synthesis of chiral derivatives. nih.gov

Ring System: The fusion of a cyclohexane (B81311) and a cycloheptane (B1346806) ring creates a unique steric and electronic environment. The seven-membered ring, in particular, can adopt multiple conformations, influencing the reactivity of the adjacent ketone. nih.gov

Ketone Functionality: The carbonyl group at the 7-position is a key reactive site, allowing for a wide range of chemical transformations, including reduction to the corresponding alcohol, conversion to an oxime for rearrangement reactions, and enolate formation for alpha-functionalization. acs.orgresearchgate.netrsc.org

These structural elements collectively make this compound a fascinating and valuable tool for chemists exploring new frontiers in synthesis, reaction mechanisms, and the development of novel functional molecules.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number4728-90-9 echemi.comchemsrc.com
Molecular FormulaC12H20O echemi.comchemsrc.com
Molecular Weight180.29 g/mol echemi.com
Exact Mass180.151 g/mol echemi.com
XLogP33.4 echemi.com
Hydrogen Bond Acceptor Count1 echemi.com

Selected Reactions of this compound Derivatives

ReactantReagents and ConditionsProduct(s)YieldReference
This compound oximePolyphosphoric acid6-Cyclohexylcaproamide- researchgate.net
This compound oximePhosphorus pentachloride6-(1-Cyclohexenyl)capronitrile- researchgate.net
This compound oximeConcentrated sulfuric acid6-(1-Cyclohexenyl)caproamide- researchgate.net
2-Cyclohexylidenecyclohexanone oxideSulfuric acid in sulfur dioxideSpiro[5.6]dodecane-7,12-dione, 2-(1-Cyclohexenyl)-2-hydroxycyclohexanone, 1,2,3,4,6,7,8,9-OctahydrodibenzofuranVaried with catalyst oup.com
This compoundHydrazine hydrate, t-BuOKSpiro[5.6]dodecane- rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O B1331467 Spiro[5.6]dodecan-7-one CAS No. 4728-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[5.6]dodecan-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c13-11-7-3-1-4-8-12(11)9-5-2-6-10-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDWPGLRMHNEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2(CC1)CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300237
Record name Spiro[5.6]dodecan-7-one
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Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4728-90-9
Record name Spiro[5.6]dodecan-7-one
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[5.6]dodecan-7-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Spiro 5.6 Dodecan 7 One

Established Synthetic Routes to Spiro[5.6]dodecan-7-one

The foundational approaches to assembling the this compound scaffold rely on well-established principles of organic chemistry, including cyclization reactions, the transformation of pre-existing spirocyclic precursors, and linear multi-step sequences.

Cyclization Reactions in this compound Construction

Intramolecular cyclization reactions are a cornerstone in the synthesis of cyclic and spirocyclic compounds. For this compound, this can be envisioned through the formation of a carbon-carbon bond on a suitably functionalized acyclic or monocyclic precursor. One powerful approach involves domino reactions, which combine multiple transformations in a single synthetic operation. For instance, a Knoevenagel/Michael/cyclization multicomponent domino methodology has been effectively used for the synthesis of various spiro compounds. nih.gov This type of sequence, often facilitated by a catalyst, can rapidly build molecular complexity from simple starting materials.

In a hypothetical application to a precursor of this compound, a Michael addition followed by an intramolecular aldol (B89426) condensation or a related cyclization could be employed to form the seven-membered ring onto a pre-existing six-membered ring, or vice versa. The choice of base or catalyst is crucial in directing the cyclization to the desired product and minimizing side reactions.

Conversion of Precursors to this compound (e.g., from Spiro[5.6]dodecan-7-ol)

The synthesis of this compound can also be achieved by the functional group interconversion of a pre-formed spiro[5.6]dodecane skeleton. A common and direct precursor is the corresponding alcohol, Spiro[5.6]dodecan-7-ol. The conversion of this secondary alcohol to the target ketone is a standard oxidation reaction. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the scale of the reaction and the presence of other sensitive functional groups in the molecule.

Oxidizing AgentTypical Reaction Conditions
Chromium-based reagents (e.g., PCC, PDC)Dichloromethane (DCM) as solvent, room temperature.
Swern oxidation (DMSO, oxalyl chloride, triethylamine)Low temperature (-78 °C to room temperature), DCM as solvent.
Dess-Martin periodinane (DMP)DCM as solvent, room temperature.
Hypochlorite-based reagents (e.g., bleach with a catalyst)Biphasic system (e.g., DCM/water), with a phase-transfer catalyst.

Each of these methods offers a reliable route to this compound from its alcohol precursor, allowing for the late-stage introduction of the ketone functionality.

Multi-step Organic Synthesis Approaches

Longer, linear synthetic sequences provide a high degree of control and flexibility in the construction of complex molecules like this compound. These multi-step approaches often involve the sequential construction of the two rings. Ring-expansion reactions are a noteworthy strategy in this context. For example, the Tiffeneau-Demjanov rearrangement offers a method for the one-carbon ring expansion of cycloalkanes. wikipedia.orgd-nb.info In a potential route to this compound, a 1-(aminomethyl)cyclohexylcyclopentanol derivative could undergo rearrangement to furnish the spiro[5.6]dodecanone skeleton. This reaction proceeds via the formation of a diazonium ion upon treatment with nitrous acid, followed by a rearrangement that expands one of the rings. wikipedia.orgd-nb.info

Another multi-step strategy could involve the initial formation of one of the rings, followed by the attachment of a side chain that is then elaborated and cyclized to form the second ring. The specific sequence of reactions would be dictated by the availability of starting materials and the desired substitution pattern on the final spirocycle.

Advanced and Novel Synthetic Strategies

As the demand for more complex and stereochemically defined molecules grows, so does the need for more sophisticated synthetic methods. Research in the field of spirocycle synthesis has increasingly focused on stereoselectivity and catalytic efficiency.

Stereoselective Synthesis of this compound and Related Spiro[5.6]dodecane Derivatives

The spiro-carbon of this compound is a quaternary stereocenter if the rings are appropriately substituted. The development of methods to control the absolute stereochemistry at this center is a significant area of research. One notable example in a related system is the asymmetric Birch reductive alkylation used to establish the absolute stereochemistry of (1R,6R)-1-Methyl-8-aza-spiro-[5.6]dodecan-7-one. nih.gov This approach utilizes a chiral auxiliary to direct the alkylation of an aromatic precursor, thereby setting the stereochemistry of the spiro-center.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of spiro compounds. researchgate.netnih.gov Chiral amines, phosphoric acids, and other small organic molecules can catalyze reactions that create spirocycles with high levels of enantiomeric excess. researchgate.net These methods often involve cascade reactions that efficiently build the spirocyclic framework while controlling stereochemistry. nih.gov

Catalytic Systems in Spiro[5.6]dodecane Scaffold Synthesis

The use of catalytic systems is central to modern, efficient, and environmentally conscious organic synthesis. In the context of spiro[5.6]dodecane synthesis, catalysts can play several roles, including promoting key bond-forming reactions and controlling stereoselectivity.

As mentioned earlier, ionic liquids have been used as organocatalysts in multicomponent domino reactions to produce spiro compounds. nih.gov These catalysts can enhance reaction rates and yields, and in some cases, can be recycled.

For the synthesis of spiro-1,2,4-triazine derivatives, Ag/Fe3O4/CdO@MWCNT MNCs have been employed as efficient organometallic nanocatalysts in multicomponent reactions. nih.gov This highlights the potential for novel catalytic materials in the synthesis of complex spirocyclic systems. The development of new catalytic systems that can be applied to the synthesis of the simpler this compound scaffold remains an active area of investigation, with the goal of achieving higher efficiency, selectivity, and sustainability.

Approaches to this compound via Nitroalkane Chemistry

The construction of the this compound framework can be envisioned through synthetic strategies utilizing the versatile chemistry of nitroalkanes. These approaches typically involve the formation of a key carbon-carbon bond followed by the conversion of the nitro group into a carbonyl functionality via the Nef reaction. A plausible pathway involves an intramolecular Michael addition of a nitroalkane onto an α,β-unsaturated ketone.

This strategy would commence with a precursor containing both a nucleophilic nitronate anion (derived from a primary or secondary nitroalkane) and an electrophilic Michael acceptor within the same molecule. For the synthesis of this compound, a suitable precursor would be a nitro-substituted cycloheptyl derivative bearing an α,β-unsaturated appendage.

The key steps in this proposed synthesis are:

Precursor Synthesis: Generation of a molecule containing both the nitro group and the Michael acceptor at appropriate positions to facilitate a spirocyclization.

Intramolecular Michael Addition: Under basic conditions, the nitroalkane is deprotonated to form a nitronate anion. This nucleophile then attacks the β-carbon of the α,β-unsaturated system in an intramolecular fashion, leading to the formation of the spirocyclic carbon skeleton with a nitro group.

Nef Reaction: The final step is the conversion of the nitro group in the newly formed spirocyclic intermediate into the target carbonyl group of this compound. The classical Nef reaction involves treatment of the nitronate salt with strong aqueous acid. organic-chemistry.org However, various other methods, including oxidative or reductive procedures, have been developed to effect this transformation under milder conditions. organic-chemistry.orgalfa-chemistry.com For instance, the use of reagents like potassium permanganate, ozone, or ceric ammonium (B1175870) nitrate (B79036) can also accomplish this conversion. alfa-chemistry.com

The success of this intramolecular cyclization is dependent on the relative stability of the forming rings and the stereochemical course of the addition.

Table 1: Key Reactions in the Synthesis of Spiroketones from Nitroalkanes

Reaction Type Description Reagents and Conditions
Michael Addition Formation of a carbon-carbon bond via the conjugate addition of a nitronate anion to an α,β-unsaturated carbonyl compound. sctunisie.org Base (e.g., NaOH, DBU) in a suitable solvent (e.g., water, organic solvent). sctunisie.org
Nef Reaction Conversion of a primary or secondary nitroalkane to the corresponding aldehyde or ketone. alfa-chemistry.com Typically involves formation of the nitronate salt followed by treatment with strong aqueous acid (e.g., H₂SO₄). organic-chemistry.orgalfa-chemistry.com

Chemical Transformations and Derivatization of this compound

Beckmann Rearrangements of this compound Oxime

The Beckmann rearrangement provides a pathway to transform the oxime of this compound into larger, nitrogen-containing heterocyclic systems known as lactams. This acid-catalyzed rearrangement involves the migration of a group anti-periplanar to the leaving group on the nitrogen atom of the oxime.

The oxime of this compound can exist as two geometric isomers, (E) and (Z), although one is typically favored. The rearrangement of this spirocyclic ketoxime is expected to yield two possible regioisomeric lactams, depending on which of the two α-carbon atoms migrates to the nitrogen atom.

The two potential products of the Beckmann rearrangement are:

Aza-spiro[6.6]tridecan-8-one: This product results from the migration of the spiro carbon atom (C6) of the cyclohexane (B81311) ring.

Aza-spiro[5.7]tridecan-7-one: This product is formed through the migration of the methylene (B1212753) carbon atom (C8) of the cycloheptane (B1346806) ring.

The regiochemical outcome of the Beckmann rearrangement is dictated by the stereochemistry of the oxime and the migratory aptitude of the groups attached to the carbon of the C=N bond. The synthesis of related compounds, such as (1R,6R)-1-Methyl-8-aza-spiro-[5.6]dodecan-7-one, which is a derivative of the aza-spiro[5.6]dodecane system, demonstrates the viability of forming such aza-spirocyclic structures. nih.gov

Table 2: Potential Products of the Beckmann Rearrangement of this compound Oxime

Migrating Group Product Name Chemical Formula Molar Mass (g/mol)
Spiro Carbon (C6) Aza-spiro[6.6]tridecan-8-one C₁₂H₂₁NO 195.30
Methylene Carbon (C8) Aza-spiro[5.7]tridecan-7-one C₁₂H₂₁NO 195.30

Reductive Transformations of the Carbonyl Functionality

The carbonyl group of this compound can be selectively reduced to the corresponding secondary alcohol, Spiro[5.6]dodecan-7-ol, using various reductive methods. A particularly useful method for this transformation is the Meerwein-Ponndorf-Verley (MPV) reduction.

The MPV reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols. wikipedia.org It employs an aluminum alkoxide, typically aluminum isopropoxide, as the catalyst in the presence of a sacrificial alcohol, usually isopropanol. alfa-chemistry.comorganic-chemistry.org The reaction is reversible and proceeds through a six-membered ring transition state. organic-chemistry.orgminia.edu.eg

A key advantage of the MPV reduction is its tolerance of other functional groups that might be sensitive to other reducing agents, such as alkenes, alkynes, nitro groups, and halogens. wikipedia.orgalfa-chemistry.com This makes it a mild and selective option for the reduction of the carbonyl group in more complex derivatives of this compound.

The reduction of this compound will yield Spiro[5.6]dodecan-7-ol. The stereochemical outcome of the reduction, leading to either the syn or anti diastereomer of the alcohol, will depend on the steric hindrance around the carbonyl group and the specific reaction conditions employed.

Table 3: Comparison of Common Ketone Reduction Methods

Reduction Method Typical Reagents Key Features
Meerwein-Ponndorf-Verley (MPV) Reduction Al(OiPr)₃, isopropanol High chemoselectivity, mild conditions, reversible. wikipedia.orgalfa-chemistry.comminia.edu.eg
Catalytic Hydrogenation H₂, Metal catalyst (e.g., Pd, Pt, Ru) Can reduce other functional groups (e.g., C=C), potential for stereocontrol with chiral catalysts.
Hydride Reduction NaBH₄, LiAlH₄ Generally high yielding, less chemoselective (LiAlH₄ reduces a wider range of functional groups).

Functionalization and Modification of the Spiro[5.6]dodecane Skeleton

Beyond transformations of the carbonyl group, the spiro[5.6]dodecane skeleton of this compound can be further functionalized. One such modification is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl carbon, converting the cyclic ketone into a lactone (a cyclic ester).

The Baeyer-Villiger oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxy compounds. nih.gov The reaction proceeds via the "Criegee intermediate," and the regioselectivity of oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. nih.gov In general, the more substituted carbon atom preferentially migrates.

For this compound, there are two possible lactone products resulting from the Baeyer-Villiger oxidation:

1-Oxa-spiro[6.6]tridecan-2-one: Formed by the migration of the spiro carbon (C6).

1-Oxa-spiro[5.7]tridecan-2-one: Formed by the migration of the methylene carbon (C8).

The relative migratory aptitudes of the spiro (quaternary) carbon versus the methylene (secondary) carbon will determine the major product of the reaction. The resulting lactones are valuable intermediates that can be further transformed, for example, through hydrolysis to yield hydroxy carboxylic acids.

Table 4: Potential Products of the Baeyer-Villiger Oxidation of this compound

Migrating Group Product Name Chemical Formula Molar Mass (g/mol)
Spiro Carbon (C6) 1-Oxa-spiro[6.6]tridecan-2-one C₁₂H₂₀O₂ 196.29
Methylene Carbon (C8) 1-Oxa-spiro[5.7]tridecan-2-one C₁₂H₂₀O₂ 196.29

Structural Elucidation and Conformational Analysis of Spiro 5.6 Dodecan 7 One

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural characterization of organic molecules like Spiro[5.6]dodecan-7-one. Each technique provides unique insights into the molecular framework, from the connectivity of atoms to the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules in solution. For spirocyclic systems such as this compound, a combination of one-dimensional and two-dimensional NMR experiments is often employed to fully resolve the complex spin systems and assign all proton and carbon signals.

In the ¹H NMR spectrum of this compound, the protons on the carbon atoms adjacent to the carbonyl group (α-protons) are expected to appear as a triplet. The remaining numerous protons of the fused ring system typically present as a complex multiplet in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms. The carbonyl carbon of the ketone would exhibit a characteristic downfield chemical shift. Computational methods, such as those using neural networks, can be used to predict ¹³C chemical shifts to aid in structural confirmation.

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (ppm) Description
¹H ~2.2-2.5 Protons alpha to the carbonyl group
¹H ~1.2-1.8 Methylene (B1212753) protons of the cyclohexane (B81311) and cycloheptane (B1346806) rings
¹³C >200 Carbonyl carbon (C7)
¹³C ~40-50 Spiro carbon (C6)

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation patterns of a molecule, which can provide valuable structural information. For this compound (C₁₂H₂₀O), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can offer clues about the structure of the molecule. For instance, fragmentation of spiro compounds can be complex, but characteristic losses of small neutral molecules or cleavage of the rings can be observed.

Table 2: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₂H₂₀O
Molecular Weight 180.29 g/mol

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. This peak is typically observed in the region of 1700-1750 cm⁻¹. For this compound, the C=O stretch is reported to be around 1728 cm⁻¹ . The rigidity of the spiro junction influences the vibrational modes of the entire molecule .

Table 3: Characteristic IR Absorption for this compound

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹)
C=O (Ketone) Stretch ~1728

Crystallographic Studies of this compound Analogs and Derivatives

A notable example is the crystal structure of (1R,6R)-1-Methyl-8-aza-spiro-[5.6]dodecan-7-one, a lactam analog nih.gov. This study was conducted to establish the absolute stereochemistry at the C1 position nih.gov. The analysis revealed the presence of two distinct conformers of the bicyclic spiro-lactam ring system within the crystal lattice, differing in the conformation of the six-membered ring nih.gov. In one conformer, the methyl group occupies an axial position, while in the other, it is in an equatorial position nih.gov. In both conformers, the seven-membered ring adopts a chair conformation nih.gov. These two conformers are connected through intermolecular N-H⋯O hydrogen bonds, forming a heterodimer nih.gov.

Table 4: Summary of Crystallographic Findings for (1R,6R)-1-Methyl-8-aza-spiro-[5.6]dodecan-7-one

Parameter Observation Reference
Ring System Bicyclic (1R,6R)-spiro-lactam nih.gov
Six-membered Ring Conformation Two conformers (axial and equatorial methyl group) nih.gov
Seven-membered Ring Conformation Chair conformation in both conformers nih.gov

Conformational Analysis of the Spiro[5.6]dodecane System

The spirocyclic nature of the spiro[5.6]dodecane system imposes significant conformational constraints that influence its stability and reactivity.

A key feature of the spiro[5.6]dodecane scaffold is its structural rigidity. The spiro-fusion restricts the conformational flexibility of both the six- and seven-membered rings compared to their non-spirocyclic counterparts. This rigidity can be advantageous in designing molecules for specific biological targets, as it may pre-organize the molecule for binding. However, the synthesis of spiro compounds can be challenging due to the strain on the spiro atom. The stability of the molecule is influenced by the ring sizes.

Influence of Spirocyclic Architecture on Conformational Diversity

The unique architecture of this compound, featuring a cyclohexane ring and a cycloheptane ring fused at a single quaternary carbon, imposes significant constraints on the molecule's conformational freedom. Unlike their monocyclic counterparts, the rings in this spirocyclic system cannot undergo conformational changes independently. This interdependence results in a complex potential energy surface with a variety of distinct, energetically accessible conformers.

The six-membered cyclohexane ring typically prefers a low-energy chair conformation to minimize torsional and angular strain. However, twist-boat and boat forms are also possible. The seven-membered cycloheptane ring is inherently more flexible, with several low-energy conformations such as the twist-chair, chair, twist-boat, and boat, which are often close in energy. The spiro-fusion restricts the free interconversion between these forms, leading to a set of discrete conformations for the entire molecule.

Research on related spiro[5.6]dodecane systems provides insight into this diversity. For instance, crystallographic studies of derivatives have shown the presence of multiple conformers within the same crystal lattice, differing in the conformation of one of the rings while the other remains relatively fixed. nih.gov In one such case, two distinct conformers were identified where the seven-membered ring maintained a chair conformation, but the six-membered ring existed in two different forms. nih.gov Furthermore, spectroscopic analyses, such as 13C NMR, on other complex spiro[5.6]dodecanes have revealed the existence of multiple conformers in solution, including chair and twist-chair forms.

Table 1: Theoretical Conformational States of this compound

Conformer (Cyclohexane-Cycloheptane) Relative Stability (Predicted) Key Structural Features Dominant Strain Elements
Chair - Twist-Chair High The cyclohexane ring is in its lowest energy chair form; the cycloheptane ring adopts a flexible, low-energy twist-chair form. Minimal transannular strain in the cycloheptane ring.
Chair - Chair High Both rings adopt their respective chair conformations, offering a relatively rigid and stable structure. Potential for steric hindrance across the spiro junction.
Twist-Boat - Twist-Chair Medium The higher-energy twist-boat form of the cyclohexane ring is stabilized by the flexible cycloheptane conformation. Increased torsional strain in the six-membered ring.

Correlation between Conformation and Reactivity Profiles

The conformational equilibrium of this compound is not merely a structural curiosity; it directly governs the molecule's chemical reactivity. The accessibility of the carbonyl group at the C7 position is highly dependent on the specific conformation adopted by the seven-membered ring and its orientation relative to the adjacent cyclohexane ring. This relationship is critical in predicting the outcomes of chemical reactions, particularly those involving nucleophilic attack on the carbonyl carbon.

The steric environment around the ketone function differs significantly between conformers. The axial and equatorial protons on the carbons adjacent to the carbonyl group (C6 and C8) create distinct steric hindrances. In one conformer, the "top" face (syn) of the carbonyl group might be shielded by a portion of the cyclohexane ring, favoring nucleophilic attack from the "bottom" face (anti), and vice-versa in another conformer.

Studies on the dehydration of the corresponding alcohol, 7-hydroxyspiro[5.6]dodecane, illustrate this principle effectively. The course of the reaction and the distribution of elimination and rearrangement products were found to be rationalized by comparing the free energies of the various transition states, which are directly influenced by the ground-state conformation of the rings. acs.org This demonstrates that the steric and electronic properties dictated by a specific conformation determine the feasibility of a particular reaction pathway. acs.org

For this compound, the reduction of the ketone using a hydride reagent like lithium aluminum hydride would be expected to yield a mixture of stereoisomeric alcohols. The ratio of these products would be a direct reflection of the relative populations of the ground-state conformers and the steric accessibility of the carbonyl group in each. A conformer that is more stable and exposes one face of the carbonyl group will lead to the formation of the corresponding alcohol as the major product.

Table 2: Predicted Reactivity Profiles for Major Conformers of this compound

Conformer Steric Accessibility of Carbonyl Predicted Facial Selectivity for Nucleophilic Attack Expected Major Product Stereoisomer (from Reduction)
Chair - Twist-Chair The two faces of the carbonyl group are asymmetrically hindered by adjacent ring protons. Moderate to high selectivity, dependent on the specific twist-chair geometry. One diastereomer of Spiro[5.6]dodecan-7-ol is favored.

| Chair - Chair | One face of the carbonyl may be significantly more hindered due to the rigid chair structure of the cycloheptane ring. | High selectivity, favoring attack from the less sterically crowded face. | A different diastereomer of Spiro[5.6]dodecan-7-ol may be the primary product. |

Theoretical and Computational Chemistry Studies of Spiro 5.6 Dodecan 7 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular properties of organic molecules like Spiro[5.6]dodecan-7-one. These methods can provide deep insights into the molecule's geometry, orbital energies, and charge distribution.

Detailed research findings from such calculations would typically involve optimizing the molecular geometry to find the lowest energy structure. This would be followed by frequency calculations to ensure the optimized structure is a true minimum on the potential energy surface. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and electronic transitions.

Furthermore, the distribution of electron density can be analyzed through calculations of atomic charges and the electrostatic potential map. This information is vital for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.8 D

Note: The data in this table is illustrative and based on typical values for similar ketones, calculated at the B3LYP/6-31G(d) level of theory.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The conformational flexibility of this compound, particularly due to the seven-membered cycloheptanone (B156872) ring, can be extensively studied using molecular mechanics and dynamics simulations. The cycloheptane (B1346806) ring is known to have a complex potential energy surface with multiple low-energy conformers, such as the chair and boat forms, and various twist-chair and twist-boat intermediates. acs.orgbiomedres.us

Molecular mechanics force fields, such as MM3 or MMFF94, are well-suited for rapidly exploring the vast conformational space of such molecules. A systematic conformational search would identify the various stable conformers and their relative energies. This information is crucial for understanding the molecule's behavior in different environments.

Molecular dynamics (MD) simulations can provide further insights into the dynamic nature of the conformational landscape. youtube.comyoutube.com By simulating the motion of the atoms over time, MD can reveal the pathways and energy barriers for transitions between different conformers. This provides a more complete picture of the molecule's flexibility and the populations of different conformers at a given temperature.

Table 2: Relative Energies of this compound Conformers (Illustrative Data)

ConformerRelative Energy (kcal/mol)
Twist-Chair 10.00
Twist-Chair 20.58
Chair1.25
Twist-Boat2.10

Note: This data is representative of the complex conformational landscape expected for a cycloheptanone ring and is for illustrative purposes.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. grnjournal.us For this compound, theoretical methods can be used to study a variety of potential reactions, such as reductions, oxidations, and nucleophilic additions to the carbonyl group.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures and calculate the activation energies. This information is invaluable for understanding the feasibility and kinetics of a reaction. For instance, studying the Baeyer-Villiger oxidation of this compound would involve locating the transition state for the migration of one of the adjacent carbon atoms, thus predicting the regioselectivity of the reaction.

DFT methods, such as B3LYP or M06-2X, are commonly employed for these types of studies, as they provide a good balance of accuracy and computational cost. nih.gov The inclusion of solvent effects, often through continuum solvation models, is also important for obtaining realistic predictions of reaction pathways in solution.

Structure-Reactivity Relationships from Computational Models

By systematically modifying the structure of this compound and calculating various electronic and steric parameters, it is possible to develop quantitative structure-reactivity relationships (QSRRs). These models can correlate molecular properties with observed or predicted reactivity.

For example, a computational study could investigate how the substitution pattern on the cyclohexane (B81311) or cycloheptane ring affects the reactivity of the carbonyl group. By calculating properties such as the LUMO energy, the partial charge on the carbonyl carbon, and steric accessibility, one could build a model that predicts the rate of a particular reaction.

These computational models can provide valuable predictive power, guiding synthetic efforts and offering a deeper understanding of the factors that control chemical reactivity. The insights gained from such studies can be instrumental in the design of new molecules with desired chemical properties.

Applications in Advanced Organic Synthesis and Materials Science

Spiro[5.6]dodecan-7-one as a Key Synthetic Intermediate

The spirocyclic framework of this compound serves as a crucial starting point for the synthesis of more elaborate molecules and materials. Its distinct conformational properties are imparted to the target structures, influencing their biological activity and material properties.

This compound is a valuable building block in organic synthesis due to its inherent three-dimensionality and structural novelty. While direct total syntheses of complex natural products starting from this compound are not extensively documented, its derivatives are instrumental in creating intricate molecular scaffolds. For instance, related spirocyclic compounds like 8-azaspiro[5.6]dodec-10-ene have been used to synthesize diastereomerically pure pyrrole (B145914) derivatives. researchgate.net This highlights the role of the spiro[5.6]dodecane core in accessing unique chemical space and constructing complex heterocyclic systems that are of significant interest in medicinal chemistry. researchgate.net The synthesis of such derivatives often involves multi-step reaction sequences, including domino reactions, which are efficient methods for building molecular complexity. nih.gov

The rigid and well-defined three-dimensional structure of spiro compounds makes them attractive precursors for the development of novel materials. While specific research on this compound in this area is emerging, the broader class of spirocyclic scaffolds is being explored for applications in materials science. The introduction of a spiro center can significantly influence the physicochemical properties of a molecule, such as its solubility, thermal stability, and molecular packing in the solid state. These characteristics are crucial for the design of functional materials, including polymers, liquid crystals, and organic electronics. The synthetic accessibility of spiro building blocks is a key factor driving their increased use in the development of new materials with tailored properties.

Integration into Supramolecular Chemistry Architectures

The unique topology of spiro compounds, including this compound, presents intriguing possibilities for their use in supramolecular chemistry. The design of host-guest systems, molecular capsules, and self-assembled monolayers can benefit from the defined spatial orientation of substituents on a spirocyclic core. Although specific examples involving this compound are not yet prevalent in the literature, the principles of supramolecular chemistry suggest that its derivatives could be employed to create highly organized and functional molecular assemblies. The rigid nature of the spiro[5.6]dodecane framework can pre-organize binding sites, leading to enhanced selectivity and affinity in molecular recognition events.

Design of Structurally Related Spiro[5.6]dodecane Motifs for Specific Research Applications (e.g., in medicinal chemistry as a scaffold)

Spirocyclic scaffolds are increasingly utilized in drug discovery due to their ability to confer conformational rigidity and novelty to bioactive molecules. exlibrisgroup.comnih.gov The spiro[5.6]dodecane motif is a valuable scaffold for the design of new therapeutic agents. By introducing a spirocyclic core, medicinal chemists can improve a compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Recent research has highlighted the versatility of spiro scaffolds in developing treatments for a range of diseases, including cancer and infectious diseases. researchgate.netnih.gov The synthesis of libraries of compounds based on the spiro[5.6]dodecane framework allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

Exploration in Renewable High-Density Spiro-fuel Research

A significant and promising application of spiro[5.6]dodecane is in the development of renewable high-density fuels. rsc.org These advanced biofuels are synthesized from lignocellulose-derived cyclic ketones and exhibit superior properties compared to other biofuels from the same feedstock. rsc.orgresearchgate.net Spiro[5.6]dodecane, for instance, has a higher density and a lower freezing point than its non-spiro isomers. researchgate.net

High-energy-density liquid fuels are crucial for applications where volume is limited, such as in aerospace. nih.gov Spiro-hydrocarbon fuels are attractive because the additional ring structure increases their density. researchgate.net Research has shown that spirocycloalkanes possess a good balance of high density and favorable cryogenic fluidity. researchgate.net The synthesis of these fuels from renewable biomass sources makes them a sustainable alternative to petroleum-based fuels. bohrium.com

Q & A

How can researchers formulate hypothesis-driven questions to explore this compound’s biological or catalytic potential?

  • Methodology : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. For example: “Does axial methyl orientation enhance binding affinity in enzyme active sites?” Validate hypotheses via molecular docking simulations and in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.